molecular formula C21H16FN3O2S2 B3076458 N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040633-70-2

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076458
CAS No.: 1040633-70-2
M. Wt: 425.5 g/mol
InChI Key: KQHBJQFSXMKXQH-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-containing heterocyclic core fused with a pyrimidine ring. Key structural features include a 3-methyl group, a 4-oxo moiety, a 7-phenyl substituent on the thienopyrimidine core, and an acetamide side chain linked to a 2-fluorophenyl group via a sulfanyl bridge. This compound’s design leverages the pharmacological relevance of thienopyrimidine scaffolds, which are known for their bioactivity in targeting enzymes and receptors, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHBJQFSXMKXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H16FN3O2S2C_{21}H_{16}FN_{3}O_{2}S_{2} and it has a molecular weight of 425.5 g/mol. This compound has attracted attention due to its unique structure and biological properties.

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that similar compounds can inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models at concentrations as low as 0.3 µM .
  • Case Studies : In vitro studies on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells demonstrated significant growth inhibition when treated with related compounds, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes related to cancer progression:

  • AChE and BChE Inhibition : Related thieno[3,2-d]pyrimidine compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity . This suggests that this compound may also exhibit similar enzyme inhibition properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The lipophilic nature of fluorinated compounds often leads to enhanced absorption and distribution in biological systems. Preliminary studies on similar compounds indicate favorable pharmacokinetic profiles with prolonged half-lives in vivo .

Scientific Research Applications

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidine core, known for diverse biological activities, and the presence of a fluorophenyl group, which can enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Studies suggest that thieno[3,2-d]pyrimidine derivatives have anticancer potential, showing promising results in inhibiting the proliferation of various cancer cell lines.

Mechanism of Action
The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Research indicates that similar compounds can inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models at concentrations as low as 0.3 µM.

Case Studies
In vitro studies on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells demonstrated significant growth inhibition when treated with related compounds, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound's structure suggests it may inhibit enzymes related to cancer progression.

AChE and BChE Inhibition
Related thieno[3,2-d]pyrimidine compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate activity, suggesting that this compound may also exhibit similar enzyme inhibition properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Modified Aromatic Substituents

Substituents on the phenyl ring significantly influence physicochemical and biological properties. The following analogues highlight these effects:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Observations Reference
N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl...}sulfanyl)acetamide 2-Cl, 4-F 459.938 Increased halogenation enhances molecular weight and lipophilicity compared to the target compound. The chloro-fluoro combination may improve metabolic stability .
N-(2-(Trifluoromethyl)phenyl)-2-({3-(4-chlorophenyl)-4-oxo...}sulfanyl)acetamide 2-CF₃, 4-Cl (core substituent) 497.9 (calculated) The electron-withdrawing CF₃ group may reduce electron density, potentially altering binding affinity. The 4-Cl on the core enhances steric bulk .
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide 2,3-diCl 344.21 Dichlorination reduces molecular weight but increases hydrophobicity. Reported synthesis yield: 80% .

Key Insight : Fluorine’s electronegativity and small atomic radius (vs. Cl or CF₃) in the target compound may favor better membrane permeability and target engagement due to reduced steric hindrance .

Heterocyclic Core Modifications

Replacing the thieno[3,2-d]pyrimidine core with other heterocycles alters electronic and steric profiles:

  • Pyrrolo[2,3-d]pyrimidine Derivatives (): Example: 2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidines. Microwave-assisted synthesis (e.g., 80°C in acetonitrile) is common .
  • Dihydropyrimidin-2-yl Thioacetamides (): Example: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.

Key Insight: The thieno[3,2-d]pyrimidine core in the target compound offers a balance of aromaticity, metabolic stability, and sulfur-driven lipophilicity, which may enhance bioavailability relative to pyrrolo- or dihydropyrimidine analogues .

Spectroscopic and Analytical Data

  • N-(2,3-Dichlorophenyl) Analogue ():

    • ¹H NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82 (aromatic H).
    • MS : m/z 344.21 [M+H]⁺.
    • Chlorine substituents induce downfield shifts in NMR due to electron-withdrawing effects .
  • N-(2-Trifluoromethylphenyl) Analogue ():

    • IR : Strong C=O and C-F stretches (~1700 cm⁻¹, ~1100 cm⁻¹).
    • The CF₃ group’s inductive effect reduces basicity of the acetamide NH .

Key Insight : The target compound’s 2-fluorophenyl group is expected to produce distinct ¹⁹F NMR signals and moderate downfield shifts in ¹H NMR, differing from chlorinated or CF₃-bearing analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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